molecular formula C6H7BrN2O3 B3060537 Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide CAS No. 50628-31-4

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Cat. No.: B3060537
CAS No.: 50628-31-4
M. Wt: 235.04
InChI Key: MMDRCRRROKQYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is a chemical compound with the molecular formula C6H6N2O3·HBr. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the compound Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.

  • Reaction Conditions: The compound is treated with hydrobromic acid (HBr) to introduce the hydrobromide group. The reaction is usually carried out in an acidic medium, often using a solvent like acetic acid or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted pyrimidines.

Scientific Research Applications

Chemistry: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems. Medicine: It serves as a precursor in the synthesis of various drugs, including antiviral and anticancer agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate: The parent compound without the hydrobromide group.

  • Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate chloride: A similar compound with a chloride instead of a bromide.

  • Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate sulfate: Another derivative with a sulfate group.

Uniqueness: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is unique due to its specific reactivity and solubility properties, which make it suitable for certain applications where other derivatives may not be as effective.

Properties

IUPAC Name

methyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-3H,1H3,(H,7,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRCRRROKQYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856961
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50628-31-4
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 4
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 5
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 6
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.